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Compound of Interest

Compound Name: (R,R,S)-GAT107

Cat. No.: B15617157

(R,R,S)-GAT107, a potent and selective dual-action compound, has emerged as a significant
research tool in the field of nicotinic acetylcholine receptor (nAChR) pharmacology. This
technical guide provides an in-depth overview of the pharmacology and currently understood
toxicological profile of (R,R,S)-GAT107, targeting researchers, scientists, and professionals in
drug development.

Core Pharmacological Profile

(R,R,S)-GAT107, also referred to as GAT107, is the (+)-enantiomer of racemic 4-(4-
bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide.[1][2] It functions
as a positive allosteric modulator (PAM) and a direct allosteric activator (DAA) of the a7
nicotinic acetylcholine receptor (a7 nAChR).[1][3] This dual activity has led to its classification
as an "ago-PAM".[4][5][6] As a Type Il PAM, GAT107 not only enhances the receptor's
response to orthosteric agonists like acetylcholine but also directly activates the receptor in
their absence and slows the rate of desensitization.[6]

The compound's mechanism of action confers upon it a range of therapeutic potentials,
primarily centered around its anti-inflammatory, antinociceptive, and neuroprotective properties.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for (R,R,S)-GAT107 across
various experimental paradigms.
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Parameter Value Species/System Reference
In Vivo Efficacious 3.3 mg/kg
] ] Mouse [1][3]
Dose (intraperitoneal)
1, 3, and 10 mg/k
) ] 99 Rat [7]
(intraperitoneal)
In Vitro Efficacious ]
) 3.3 uM Murine Macrophages [11[3]
Concentration
Electrophysiology
- Peak Current vs.
38 * 8-fold greater Xenopus oocytes [2]

ACh

- Net Charge vs. ACh

514 + 28-fold greater

Xenopus oocytes

[2]

Table 1: Summary of In Vivo and In Vitro Efficacy and Potency of (R,R,S)-GAT107.
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Model Effect Species Reference
Dose-dependently
Inflammatory and ) i
) ) reverses nociception. Mouse [41[8]
Neuropathic Pain
[41[8]
] ) Attenuates
Ventilator-Associated )
) inflammatory lung Mouse [1]
Pneumonia o _
injury and mortality.[1]
Reduces disease
severity by 70%,
decreases pro-
Neuroinflammation inflammatory
) Mouse [9]
(EAE Model) cytokines (IL-6, IL-17),
and increases anti-
inflammatory cytokine
(IL-10).[9]
Increases bacterial
) lung clearance by
Hyperoxia-Induced ] T
decreasing oxidative Mouse [3]

Lung Injury

stress in

macrophages.[3]

Table 2: Summary of Preclinical Efficacy of (R,R,S)-GAT107 in Various Disease Models.

Key Signhaling Pathways and Mechanisms of Action

(R,R,S)-GAT107 exerts its effects through the modulation of several key signaling pathways,

primarily initiated by the activation of the a7 nAChR.

The Cholinergic Anti-Inflammatory Pathway

A central mechanism of GAT107's anti-inflammatory action is its activation of the cholinergic

anti-inflammatory pathway. This involves the inhibition of the pro-inflammatory transcription

factor NF-kB.[3]
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Promotes

Inflammation

Click to download full resolution via product page
GAT107 inhibits inflammation via the NF-kB pathway.

Nrf2/[HO-1 Antioxidant Pathway

GAT107 has been shown to induce antioxidant pathways in macrophages through the
activation of Nrf2 and the subsequent upregulation of heme oxygenase-1 (HO-1) protein levels.

[3]
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GAT107's activation of the Nrf2/HO-1 antioxidant pathway.
Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below.

In Vivo Mouse Model of Phneumonia

e Animals: Male C57BL/6 mice (6—10 weeks old).[1]
» Hyperoxia Induction: Mice are exposed to >95% O: for 48 hours.[1]

e Drug Administration: (R,R,S)-GAT107 (3.3 mg/kg) or vehicle is administered intraperitoneally
at 24, 36, and 48 hours after the onset of hyperoxic exposure.[3]
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o Bacterial Challenge: After 48 hours of hyperoxia, mice are anesthetized and intratracheally
inoculated with Pseudomonas aeruginosa.[1][3]

e Outcome Measures: Bronchoalveolar lavage (BAL) fluid is collected to measure protein
levels, total leukocyte counts, and neutrophil counts. Lung tissue can be analyzed for
oxidative stress markers.[1]

Day 1-2 Day 3 Day 4

Hyperoxia (>95% O2) GATl;Zf’g;%ﬁ’ I'D'D—PG. aeruginosa InoculatiorD—P(BAL Fluid & Tissue Analysis)

Click to download full resolution via product page

Workflow for the in vivo mouse model of pneumonia.

In Vitro Macrophage Phagocytosis Assay

e Cell Line: Murine macrophage-like RAW 264.7 cells.[3]

e Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented
with 10% FBS.[3]

o Experimental Conditions: Cells are exposed to 95% O2 (hyperoxia) in the presence or
absence of (R,R,S)-GAT107 (3.3 uM) for 24 hours.[3]

e Phagocytosis Measurement: Opsonized FITC-labeled latex beads are added to the cells.
After incubation, the number of fluorescent beads within at least 200 individual macrophages
per well is counted.[3]

Electrophysiological Recording in Xenopus Oocytes

» Expression System:Xenopus laevis oocytes are injected with cRNAs for human a7 nAChR
and the chaperone protein RIC-3.[2]

o Recording Technique: Two-electrode voltage-clamp experiments are performed.[10]
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e Drug Application: (R,R,S)-GAT107 is applied alone to measure direct activation or co-applied
with an agonist like acetylcholine (ACh) to measure potentiation.[2]

o Data Analysis: Peak current responses and net charge are measured and compared to
control responses.[2]

Toxicology

Currently, there is a lack of publicly available, dedicated toxicology studies for (R,R,S)-GAT107.
The existing literature focuses on its pharmacological efficacy and mechanism of action. The
reported in vivo studies in mice and rats at therapeutic doses did not mention any overt signs of
toxicity.[1][3][4][6][7] However, a comprehensive toxicological profile, including acute and
chronic toxicity, genotoxicity, and carcinogenicity, has not been established. Further research is
required to fully characterize the safety profile of (R,R,S)-GAT107.

Conclusion

(R,R,S)-GAT107 is a novel and potent a7 nAChR ago-PAM with significant therapeutic
potential in inflammatory conditions, neuropathic pain, and potentially other neurological and
inflammatory disorders. Its dual mechanism of action, involving both direct receptor activation
and positive allosteric modulation, offers a unique pharmacological profile. While preclinical
efficacy is well-documented, a thorough investigation of its toxicological properties is a
necessary next step for any future clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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